molecular formula C18H26ClNO5 B5185079 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate

1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate

Cat. No. B5185079
M. Wt: 371.9 g/mol
InChI Key: WWXLJRREIGVUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate, also known as JNJ-7925476, is a novel and selective antagonist for the kappa opioid receptor (KOR). It was first synthesized by Janssen Research & Development, LLC.

Mechanism of Action

1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate acts as a selective antagonist for the KOR, which is a member of the opioid receptor family. The KOR is primarily located in the brain and spinal cord and is involved in the regulation of pain perception, stress, and addiction. By blocking the KOR, 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate can modulate the activity of the endogenous opioid system, which may have therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and anxiety-like behaviors in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has also been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the development of anti-addiction medications.

Advantages and Limitations for Lab Experiments

1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has a number of advantages and limitations for lab experiments. One of the main advantages is its selectivity for the KOR, which makes it a useful tool for studying the role of the KOR in pain, stress, and addiction. However, one of the limitations of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for the study of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate. One potential area of research is the development of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate as a novel anti-addiction medication. Another potential area of research is the investigation of the role of the KOR in pain and stress-related disorders. Finally, the development of more selective and potent KOR antagonists may lead to the identification of new therapeutic targets for the treatment of a variety of disorders.

Synthesis Methods

The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate involves the condensation of 4-chloro-2-methylphenol with 1,4-dibromobutane in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butyl bromide. The bromide is then reacted with piperidine in the presence of a base to form 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine. The final step involves the reaction of the piperidine with oxalic acid to form the oxalate salt of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate.

Scientific Research Applications

1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been extensively studied for its potential therapeutic applications. The KOR is a G protein-coupled receptor that is involved in pain perception, stress, and addiction. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to block the KOR, which may have therapeutic effects in the treatment of pain, anxiety, and depression. It has also been studied for its potential as an anti-addiction medication for drugs such as cocaine and heroin.

properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c1-14-13-15(17)7-8-16(14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXLJRREIGVUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chloro-2-methylphenoxy)butyl]piperidine;oxalic acid

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